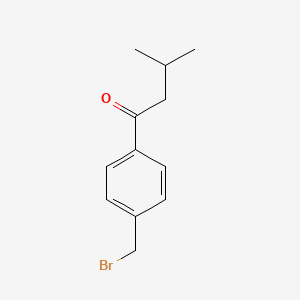

4-(3-Methyl-butyryl)-benzyl bromide

Description

Properties

Molecular Formula |

C12H15BrO |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

1-[4-(bromomethyl)phenyl]-3-methylbutan-1-one |

InChI |

InChI=1S/C12H15BrO/c1-9(2)7-12(14)11-5-3-10(8-13)4-6-11/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

OBUDBLWNFAKLEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1=CC=C(C=C1)CBr |

Origin of Product |

United States |

Scientific Research Applications

The compound 4-(3-Methyl-butyryl)-benzyl bromide is a chemical of interest in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article will explore its applications, supported by data tables and case studies.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as a versatile building block for constructing various organic compounds, including pharmaceuticals and agrochemicals. The bromide group is particularly useful for nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Example Reaction:

- Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile (e.g., amines or alcohols), leading to the formation of new compounds.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. Research has shown that certain derivatives exhibit significant pharmacological properties, making them candidates for drug development.

Case Study:

- A study explored the synthesis of analogs of this compound and their evaluation as potential anti-inflammatory agents. The results indicated that specific modifications to the benzyl moiety enhanced biological activity, demonstrating the compound's utility in drug design.

Material Science

The compound's unique properties also make it suitable for applications in material science. It can be utilized in the development of polymers or as a precursor for creating functionalized materials.

Data Table: Synthesis and Yield Information

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Room Temperature, 24 hours | 85 |

| Polymerization | High Temperature, under vacuum | 90 |

| Functionalization | Solvent-free conditions | 75 |

Analytical Chemistry

This compound can also serve as a standard reference material in analytical chemistry. Its distinct spectral properties allow researchers to utilize it in developing analytical methods such as chromatography and spectroscopy.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity of benzyl bromides is heavily influenced by the electronic and steric nature of their substituents:

- Electron-withdrawing groups (EWGs) , such as trifluoromethyl (C₈H₆BrF₃) or carbonyl groups, increase the electrophilicity of the benzylic carbon, accelerating nucleophilic substitution (SN₂) reactions . For example, 4-(Trifluoromethyl)benzyl bromide exhibits high reactivity due to the strong inductive effect of -CF₃ .

- Electron-donating groups (EDGs) , such as methoxy (C₈H₉BrO), reduce electrophilicity, slowing reaction rates. 4-Methoxybenzyl bromide is less reactive in SN₂ reactions compared to EWGs-substituted analogs .

Physical Properties

Key physical properties of analogous compounds are summarized below:

Table 1: Comparative Data for Benzyl Bromide Derivatives

- Molecular weight : The target compound’s molecular weight (263.15 g/mol) is higher than analogs due to the branched butyryl group.

- Boiling point : Likely higher than 4-methoxybenzyl bromide (152°C) due to increased molecular mass and polarity .

Preparation Methods

Reaction Conditions

-

Catalyst : Anhydrous aluminum chloride (AlCl₃) or related Lewis acids.

-

Acylating Agent : 3-Methylbutyryl chloride, added dropwise to toluene under inert conditions.

-

Solvent : Dichloromethane (DCM) or chlorobenzene at 0–5°C to minimize side reactions.

-

Yield : 70–85% after purification by vacuum distillation or recrystallization.

Mechanistic Insight :

The Lewis acid coordinates to the acyl chloride, generating an acylium ion that reacts with toluene. The para selectivity arises from the methyl group’s electron-donating effect, stabilizing the transition state at the para position.

Bromination of the Methyl Group

The second step converts the methyl group of 4-(3-methylbutyryl)toluene to benzyl bromide. Radical bromination is preferred due to its selectivity for benzylic positions.

Radical Bromination with N-Bromosuccinimide (NBS)

-

Conditions : NBS (1.1 equiv), azobisisobutyronitrile (AIBN) as initiator, in CCl₄ under reflux.

-

Reaction Time : 6–8 hours under UV light or thermal initiation.

Advantages :

Direct Bromination with Elemental Bromine

-

Catalyst : None required; acetic acid acts as both solvent and proton source.

Optimization :

-

Excess bromine (>1.1 equiv) leads to dibromination, necessitating precise stoichiometry.

-

Post-reaction quenching with sodium thiosulfate removes residual Br₂.

Alternative Synthetic Routes

Hydrobromic Acid (HBr) with Oxidizing Agents

-

Conditions : 48% HBr, H₂O₂ (oxidizer), and H₂SO₄ (catalyst) at 50–60°C.

-

Substrate : Requires 4-(3-methylbutyryl)benzyl alcohol, synthesized via oxidation of the methyl group (e.g., KMnO₄/H⁺).

Limitations :

-

Additional oxidation step increases synthetic complexity.

-

Acidic conditions may hydrolyze the acyl group if unprotected.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| NBS Radical Bromination | 85–90 | >95 | High selectivity, minimal byproducts | Requires UV light/thermal initiation |

| Elemental Br₂ | 75–85 | 90–95 | Scalable, low-cost reagents | Risk of dibromination |

| HBr/H₂O₂ | 70–75 | 85–90 | Avoids elemental Br₂ handling | Multiple steps, lower yield |

| Photoredox | 60–70 | 80–85 | Potential for asymmetric synthesis | Experimental, limited data |

Industrial-Scale Considerations

Q & A

Q. What synthetic strategies are recommended for preparing 4-(3-Methyl-butyryl)-benzyl bromide, and how can reaction intermediates be characterized?

Methodological Answer: The synthesis of this compound can involve multi-step reactions, such as Friedel-Crafts acylation followed by bromination. For example:

Acylation: React benzyl bromide derivatives with 3-methylbutyryl chloride under Lewis acid catalysis (e.g., AlCl₃) to introduce the acyl group .

Bromination: Use N-bromosuccinimide (NBS) or HBr with a peroxide initiator to brominate the methyl group adjacent to the ketone.

Intermediates should be characterized via:

Q. How can researchers ensure purity and stability during the synthesis and storage of this compound?

Methodological Answer:

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol or dichloromethane) to isolate high-purity product .

- Stability: Store under inert gas (argon/nitrogen) at −20°C to prevent decomposition. Avoid prolonged exposure to light, as brominated aromatics are prone to photolytic degradation .

- QC Checks: Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H NMR: Key signals include aromatic protons (δ 7.2–7.8 ppm, multiplet), methyl groups (δ 1.2–1.5 ppm, doublet for isobutyl), and benzylic bromine (δ 4.5–4.8 ppm, singlet) .

- IR Spectroscopy: Confirm the presence of C=O (1690–1720 cm⁻¹) and C-Br (550–650 cm⁻¹) stretches .

- X-ray Crystallography: Resolve ambiguity in stereochemistry or substitution patterns for crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in the bromination step?

Methodological Answer:

- Solvent Selection: Use non-polar solvents (e.g., CCl₄) to favor radical bromination pathways and minimize side reactions .

- Temperature Control: Maintain 0–5°C during bromination to suppress over-bromination .

- Catalyst Screening: Test radical initiators (e.g., AIBN) versus electrophilic brominating agents (e.g., Br₂/FeBr₃) to compare regioselectivity .

- Kinetic Studies: Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify bottlenecks .

Q. How can computational methods aid in predicting the reactivity or toxicity of this compound?

Methodological Answer:

- DFT Calculations: Model the electron density of the benzyl bromide moiety to predict sites for nucleophilic attack (e.g., SN2 reactivity) .

- QSAR Modeling: Correlate structural features (e.g., logP, polar surface area) with toxicity data from analogous brominated compounds to estimate hazards .

- Molecular Dynamics: Simulate interactions with biological targets (e.g., enzymes) to guide drug design applications .

Q. What strategies are effective for resolving contradictions in experimental data, such as unexpected byproducts?

Methodological Answer:

- Byproduct Identification: Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to characterize impurities .

- Mechanistic Probes: Introduce isotopic labeling (e.g., D₂O quenching) to trace hydrogen abstraction pathways during bromination .

- DoE (Design of Experiments): Systematically vary parameters (temperature, stoichiometry) to isolate factors contributing to byproduct formation .

Q. How can this compound be utilized as a building block in pharmaceutical or materials science research?

Methodological Answer:

- Pharmaceutical Applications:

- Materials Science:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.